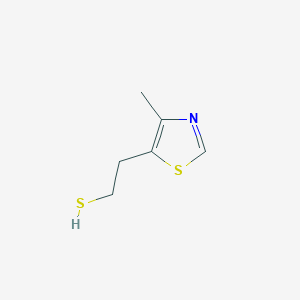

5-(2-Mercaptoethyl)-4-methylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Mercaptoethyl)-4-methylthiazole is a useful research compound. Its molecular formula is C6H9NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 5-(2-Mercaptoethyl)-4-methylthiazole, exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells. A related compound demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with an IC50 value indicating strong efficacy compared to standard treatments like cisplatin .

Diabetes Management

Thiazole derivatives are also being explored for their potential in managing diabetes. A study involving a related thiazole compound revealed its ability to ameliorate insulin sensitivity and hyperlipidemia in diabetic animal models. The compound effectively reduced serum glucose levels and improved lipid profiles, suggesting its therapeutic potential for Type 2 diabetes management .

Antimicrobial Properties

The antimicrobial activity of thiazole compounds has been well-documented. For example, derivatives of this compound showed promising results against multi-drug resistant bacteria, outperforming traditional antibiotics like ampicillin and streptomycin . This highlights the compound's potential as a new class of antibacterial agents.

Agricultural Applications

Pesticidal Activity

Thiazoles are recognized for their role in agrochemicals, particularly as fungicides and herbicides. Research has indicated that compounds similar to this compound can inhibit fungal growth and provide protection against plant pathogens. Their efficacy in agricultural settings can lead to improved crop yields and reduced reliance on synthetic pesticides.

Food Science Applications

Flavor Enhancement

In food science, thiazole compounds contribute to flavor profiles. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole is noted for its role as a flavor enhancer in cooked foods like boiled beef. This compound is a product of the Maillard reaction, which is crucial for developing complex flavors in various culinary applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy Study : A study conducted on thiazole derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing efficacy against specific cancer types .

- Diabetes Research : In a controlled study on diabetic rats treated with a thiazole derivative, significant improvements were observed in metabolic parameters post-treatment, supporting the compound's potential as a therapeutic agent for managing diabetes-related complications .

- Agricultural Trials : Field trials assessing the fungicidal properties of thiazole-based compounds showed marked reductions in fungal infections on crops, leading to higher yields and better quality produce compared to untreated controls.

Eigenschaften

Molekularformel |

C6H9NS2 |

|---|---|

Molekulargewicht |

159.3 g/mol |

IUPAC-Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanethiol |

InChI |

InChI=1S/C6H9NS2/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 |

InChI-Schlüssel |

DHLKFLAPAAAFJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)CCS |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.